![molecular formula C28H22O2 B11928265 (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and hydroxy(o-tolyl)methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric oxidation of sulfides to sulfoxides using chiral ligands such as ®-6,6’-Diphenyl-BINOL in combination with titanium isopropoxide (Ti(O-i-Pr)4) and aqueous tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP, hydrogen peroxide (H2O2), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of enantiomerically pure compounds and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] involves its ability to act as a chiral ligand, facilitating asymmetric reactions by coordinating with metal catalysts. This coordination helps in the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6,6’-Diphenyl-BINOL: Another chiral ligand used in asymmetric synthesis.
Methyl p-tolyl sulfoxide: A related compound with similar structural features.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxy(o-tolyl)methyl groups, which provide distinct reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C28H22O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[2-[(R)-hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C28H22O2/c1-18-8-2-5-11-21(18)28(30)24-16-14-19-9-3-6-12-22(19)26(24)27-23-13-7-4-10-20(23)15-17-25(27)29/h2-17,28-30H,1H3/t28-/m1/s1 |
Clé InChI |
FMVMKRNTIVSKJE-MUUNZHRXSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
SMILES canonique |
CC1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)
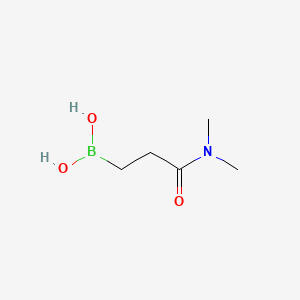


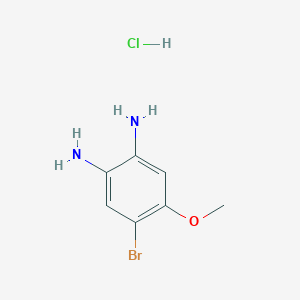
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
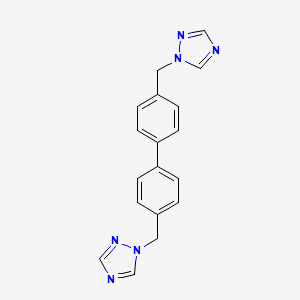

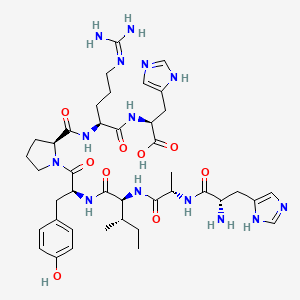
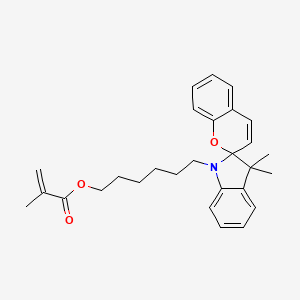
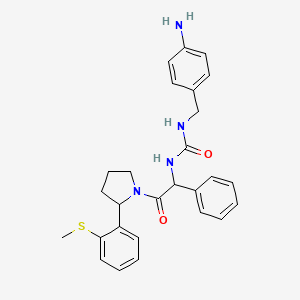
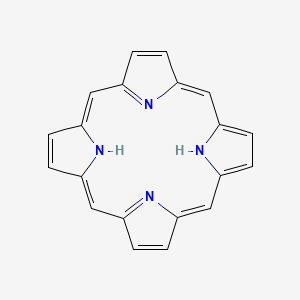
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)

